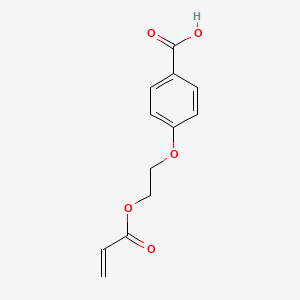

4-(2-Prop-2-enoyloxyethoxy)benzoic acid

Vue d'ensemble

Description

4-(2-Prop-2-enoyloxyethoxy)benzoic acid is a synthetic compound belonging to the family of benzoic acids. It is characterized by its white crystalline powder form and solubility in organic solvents. The molecular formula of this compound is C12H12O5, and it has a molecular weight of 236.22 g/mol [2][2].

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Prop-2-enoyloxyethoxy)benzoic acid typically involves the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. One common method is the reaction of 4-hydroxybenzoic acid with 2-chloroethyl acrylate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: 4-(2-Prop-2-enoyloxyethoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and benzoic acid moieties.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoic acid derivatives.

Applications De Recherche Scientifique

Advanced Material Design

4-(2-Prop-2-enoyloxyethoxy)benzoic acid is utilized as a building block in synthesizing polymeric materials, particularly in liquid crystal displays (LCDs). Its structure allows for the formation of materials with specific optical properties, crucial for enhancing the performance of electronic devices.

Case Study: Polymer Synthesis

Research indicates that derivatives of this compound can be used to create side-chain ligands in polymeric liquid crystals. These materials exhibit enhanced thermal stability and tunable optical characteristics, making them suitable for advanced display technologies.

| Property | Value |

|---|---|

| Refractive Index | High |

| Thermal Stability | Enhanced |

| Optical Clarity | Excellent |

Pharmacological Applications

The biological activity of this compound has been explored for its potential therapeutic effects. Studies show that it interacts with specific enzymes and receptors, potentially modulating their activity.

Case Study: Enzyme Modulation

A study evaluated the compound's effect on enzyme kinetics, revealing its potential to enhance or inhibit enzymatic activity depending on the concentration used. These findings suggest its applicability in designing enzyme inhibitors or activators for therapeutic purposes.

Biochemical Research

In biochemical studies, this compound serves as a model compound to investigate polarizable carbon–oxygen bonds. Its polarizability characteristics are essential for understanding the behavior of similar compounds in various chemical environments.

Research Insights

Recent investigations into migration studies have highlighted the importance of polarizable bonds in determining response factors for analytes detected in complex mixtures. This knowledge is crucial for developing analytical techniques that utilize such compounds as standards or markers .

Mécanisme D'action

The mechanism of action of 4-(2-Prop-2-enoyloxyethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include the modulation of enzyme activity and the alteration of metabolic processes .

Comparaison Avec Des Composés Similaires

- 4-(2-Acryloyloxyethoxy)benzoic acid

- 4-(2-Prop-2-enoyloxyethoxy)benzoic acid

Comparison: this compound is unique due to its specific ester linkage and the presence of both acrylic and benzoic acid functionalities. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds, making it a versatile intermediate in organic synthesis [2][2].

Activité Biologique

4-(2-Prop-2-enoyloxyethoxy)benzoic acid, also known as a benzoic acid derivative, has garnered attention in recent years for its potential biological activities and applications in various fields, including medicinal chemistry and material science. This article delves into its biological activity, synthesizing findings from diverse studies and sources.

Chemical Structure and Properties

The compound has the molecular formula C12H11O5 and features several functional groups that contribute to its reactivity and potential biological interactions. The presence of a carboxylic acid group, an enoyl ester, and a double bond are particularly noteworthy as they may influence the compound's pharmacological properties.

Key Structural Features:

- Carboxylic Acid Group : Imparts acidic properties and potential for hydrogen bonding.

- Enoyl Ester : May enhance reactivity and interaction with biological targets.

- Double Bond : Could facilitate various chemical reactions, including polymerization.

Therapeutic Potential

Research indicates that this compound may exhibit various biological activities, including anti-inflammatory and antimicrobial properties. The compound's structure suggests it could serve as a lead compound for developing new therapeutic agents.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that derivatives of benzoic acid can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Antimicrobial Effects : Another investigation found that similar compounds showed significant antibacterial activity against various pathogens, indicating potential applications in combating infections.

Mechanistic Insights

The mechanisms underlying the biological activity of this compound are not fully elucidated. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms.

Applications in Material Science

Beyond its biological implications, this compound plays a crucial role in material science, particularly in the design of polymeric liquid crystals. Its unique structure allows for the development of materials with tailored optical properties, which can be utilized in advanced technological applications.

Summary of Applications

- Polymeric Liquid Crystals : Used as intermediates for synthesizing side-chain ligands.

- Optical Materials : Facilitates the creation of materials with specific light-manipulating capabilities.

Biological Activity Summary

| Activity Type | Findings | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokines | |

| Antimicrobial | Effective against multiple pathogens |

| Property | Value |

|---|---|

| Molecular Formula | C12H11O5 |

| Molecular Weight | 233.22 g/mol |

| Solubility | Soluble in organic solvents |

Propriétés

IUPAC Name |

4-(2-prop-2-enoyloxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-2-11(13)17-8-7-16-10-5-3-9(4-6-10)12(14)15/h2-6H,1,7-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBHQPRAAGGFDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCOC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573920 | |

| Record name | 4-[2-(Acryloyloxy)ethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69260-38-4 | |

| Record name | 4-[2-(Acryloyloxy)ethoxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.